molecular formula C18H20N2O6 B13494166 Thalidomide-O-C5-OH

Thalidomide-O-C5-OH

Cat. No.: B13494166
M. Wt: 360.4 g/mol
InChI Key: PWGPSFOKZIHTRF-UHFFFAOYSA-N
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Description

Thalidomide-O-C5-OH (CAS 2222115-93-5) is a derivative of thalidomide designed as a key building block for Proteolysis-Targeting Chimeras (PROTACs) and other targeted protein degradation technologies . The compound features the immunomodulatory pharmacophore of thalidomide, which binds to the E3 ubiquitin ligase cereblon (CRBN), connected to a terminal hydroxyl group via a 5-carbon (C5) linker . This terminal group serves as a chemical handle for conjugation to ligands of target proteins, enabling the recruitment of these proteins to the CRBN E3 ligase complex for subsequent ubiquitination and proteasomal degradation . This mechanism harnesses the natural protein degradation machinery of the cell, a revolutionary strategy in chemical biology and drug discovery . Thalidomide itself is known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties, which are largely mediated through its interaction with cereblon and the modulation of factors like TNF-α, IL-6, and VEGF . The molecular formula of this compound is C18H20N2O6, with a molecular weight of 360.366 g/mol . The product is supplied with a purity of ≥95% (by HPLC) and has a listed shelf life of 12 months from the date of delivery . It is crucial to note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Due to the known teratogenic effects associated with thalidomide and its analogs , safe handling procedures must be strictly adhered to in the laboratory.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(5-hydroxypentoxy)isoindole-1,3-dione

InChI

InChI=1S/C18H20N2O6/c21-9-2-1-3-10-26-13-6-4-5-11-15(13)18(25)20(17(11)24)12-7-8-14(22)19-16(12)23/h4-6,12,21H,1-3,7-10H2,(H,19,22,23)

InChI Key

PWGPSFOKZIHTRF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCO

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Thalidomide O C5 Oh

Modulation of Cereblon (CRBN) E3 Ligase Activity

Thalidomide-O-C5-OH directly binds to Cereblon (CRBN), a substrate receptor for the Cullin-ring 4 (CRL4) E3 ubiquitin ligase complex. mdpi.comnih.gov This binding event alters the substrate specificity of the CRL4^CRBN^ complex, leading to the recruitment of proteins not normally targeted by this ligase. jst.go.jpbiorxiv.org

The interaction between this compound and CRBN is stereospecific, with the (S)-enantiomer demonstrating a significantly higher affinity for CRBN than the (R)-enantiomer. iucr.org The glutarimide (B196013) ring of the compound is essential for this interaction, inserting into a hydrophobic, tryptophan-rich pocket within the Thalidomide-Binding Domain (TBD) of CRBN. nih.govresearchgate.net The phthalimide (B116566) ring remains exposed on the protein's surface. researchgate.net

The defining feature of this compound, the hydroxyl group at the C5 position of the phthalimide ring, plays a crucial role in its specific interactions. This hydroxyl group forms an additional hydrogen bond with the His353 residue of CRBN via a water molecule. iucr.org This enhances the stability of the ternary complex formed with specific neosubstrates, such as SALL4. iucr.orgresearchgate.net Biophysical techniques like AlphaScreen assays have been utilized to measure the dose-dependent formation of the CRBN-neosubstrate complex induced by the compound. researchgate.netnih.gov

Table 1: Biophysical and Binding Characteristics of this compound with CRBN

Characteristic Description Research Finding
Binding Domain The compound binds to the Thalidomide-Binding Domain (TBD) of CRBN. nih.govresearchgate.net The glutarimide moiety inserts into a tri-tryptophan pocket (W380, W386, W400). researchgate.net
Key Moieties The glutarimide ring is critical for CRBN binding. researchgate.net The 5-hydroxy group on the phthalimide ring enhances specific ternary complex formations. iucr.orgresearchgate.net
Stereoselectivity Binding is enantioselective. The (S)-enantiomer is more potent in mediating CRBN-SALL4 interaction than the (R)-enantiomer. iucr.org

| Binding Affinity | The interaction between CRBN and the neosubstrate SALL4 is stronger with 5-hydroxythalidomide (B1239145) than with thalidomide (B1683933) at low concentrations. nih.gov | An IC50 of 376 nM was reported for the Cereblon/SALL4/(S)-5-hydroxythalidomide ternary complex. rcsb.org |

The binding of this compound to CRBN creates a new molecular surface, which selectively recruits specific proteins, termed "neo-substrates," to the CRL4^CRBN^ E3 ligase for ubiquitination and subsequent degradation by the proteasome. jst.go.jp

A key finding is that this compound exhibits a distinct neo-substrate profile compared to its parent compound, thalidomide. It potently induces the degradation of the transcription factors Sal-like protein 4 (SALL4) and Promyelocytic leukaemia zinc finger (PLZF). mdpi.comnih.gov However, unlike thalidomide, it does not induce the degradation of Ikaros (IKZF1), Aiolos (IKZF3), Casein Kinase 1α (CK1α), or ZFP91. nih.govresearchgate.net This differential substrate specificity is attributed to the structural changes imparted by the 5-hydroxy group. researchgate.net For instance, the degradation of PLZF and SALL4 is mediated by both thalidomide and its 5-hydroxy metabolite, but IKZF1 degradation is only mediated by thalidomide itself. mdpi.comnih.gov

Table 2: Neo-Substrate Specificity of this compound

Neo-Substrate Degradation Induced by this compound Degradation Induced by Thalidomide
SALL4 Yes (Strongly) jst.go.jpnih.govresearchgate.net Yes
PLZF Yes mdpi.comnih.gov Yes
IKZF1 No nih.govresearchgate.net Yes
CK1α No nih.gov No (Lenalidomide-specific) rsc.org

| ZFP91 | No nih.gov | Yes |

The crystal structure of the ternary complex formed by (S)-5-hydroxythalidomide, the CRBN TBD, and the second C2H2 zinc-finger (ZF) domain of the neosubstrate SALL4 has been resolved (PDB ID: 7BQV). rcsb.org This structure reveals that this compound acts as a "molecular glue," fitting into the interface between CRBN and SALL4 to mediate the protein-protein interaction. iucr.org

The glutarimide ring binds within the CRBN pocket as previously described, while the hydroxylated phthalimide ring and the neosubstrate's β-hairpin structure form the composite binding surface. researchgate.netresearchgate.net The 5-hydroxy group enhances the stability of the SALL4-CRBN interaction through a water-mediated hydrogen bond. iucr.org The selectivity for SALL4 over IKZF1 is determined by variations in the amino acid residues of the neosubstrate's β-hairpin structure that interact with the compound. iucr.orgresearchgate.net

Table 3: Structural Data for the this compound Ternary Complex

Parameter Details
PDB ID 7BQV rcsb.org
Complex Components Human Cereblon (TBD), Human SALL4 (ZF2), (S)-5-hydroxythalidomide rcsb.org
Resolution 1.80 Å rcsb.org
Method X-Ray Diffraction rcsb.org
Key Interaction The 5-hydroxy group of the compound forms a water-mediated hydrogen bond with CRBN's H353 residue, enhancing complex stability. iucr.org

| Mechanism | The compound acts as a molecular glue, creating a neo-interface between CRBN and the neosubstrate. iucr.orgresearchgate.net |

The binding of immunomodulatory drugs (IMiDs), including this compound, to the TBD allosterically modulates CRBN. biorxiv.org This binding event remodels the substrate-binding surface, creating a "neo-interface" that is specifically recognized by the degrons of its neo-substrates, such as the G-loop motif in zinc finger transcription factors. biorxiv.org Recent studies suggest that IMiD binding can trigger a conformational change in CRBN, shifting it from an "open" apo state to a "closed," ligand-bound state, which facilitates neosubstrate engagement. The specific chemical structure of this compound, particularly the 5-hydroxy group, dictates the precise topology of this remodeled pocket, thereby determining its unique substrate specificity for proteins like SALL4 and PLZF. iucr.orgresearchgate.net

Regulation of Gene Expression Profiles and Downstream Signaling Pathways

The degradation of specific transcription factors by this compound is expected to cause significant changes in cellular gene expression profiles. The degradation of SALL4 and PLZF, both of which are critical developmental transcription factors, would lead to the downregulation of their respective target genes.

While specific transcriptomic studies on cells treated exclusively with this compound are not widely available in the public domain, the methodologies for such analyses are well-established. Techniques like RNA sequencing (RNA-seq) provide a comprehensive, quantitative view of the entire transcriptome, allowing for the identification of differentially expressed genes (DEGs) upon compound treatment. Single-cell RNA sequencing (scRNA-seq) offers even greater resolution by profiling gene expression on a cell-by-cell basis, which can uncover heterogeneous responses within a cell population.

A transcriptomic analysis of cells treated with this compound would be hypothesized to reveal significant alterations in pathways regulated by SALL4 and PLZF. This would likely include changes in genes involved in developmental processes, cell fate decisions, and potentially oncogenic pathways where these transcription factors are aberrantly expressed.

Table 4: Methodologies for Transcriptomic Analysis

Methodology Description Potential Application for this compound
Bulk RNA-seq Quantifies the average gene expression across a population of cells. Identify genes and pathways downstream of SALL4 and PLZF that are altered by compound-induced degradation.
scRNA-seq Measures the transcriptome of individual cells, revealing cellular heterogeneity. Determine if all cells respond uniformly or if subsets of cells show differential sensitivity to SALL4/PLZF degradation.
Differential Gene Expression (DGE) Analysis Statistical analysis to find genes whose expression levels are significantly different between control and treated cells. Pinpoint the specific genetic targets affected by the degradation of the neo-substrates.

| Pathway Enrichment Analysis | Uses bioinformatics tools to identify biological pathways that are over-represented in a list of DEGs. | Elucidate the broader biological functions and signaling cascades impacted by this compound treatment. |

Proteomic Profiling of Ubiquitinated Proteins and Degradome Analysis3.2.3. Epigenetic Modifications Induced by Compound Exposure (e.g., ChIP-seq, ATAC-seq, Methylation Analysis Methodologies)3.2.4. Impact on Key Transcription Factors and Their Regulatory Networks3.3. Immunomodulatory Mechanisms at the Cellular and Subcellular Levels3.3.1. Impact on T-cell Activation, Proliferation, and Differentiation Pathways3.3.2. Modulation of Cytokine and Chemokine Secretion Networks3.3.3. Effects on Natural Killer (NK) Cell Activity and Effector Functions

Until research on "this compound" is published and becomes publicly available, a detailed and scientifically accurate article meeting the specified requirements cannot be constructed.

Immunomodulatory Mechanisms at the Cellular and Subcellular Levels

Influence on Macrophage Polarization, Antigen Presentation, and Phagocytosis

Thalidomide and its derivatives are known to modulate the function of macrophages, key cells in the immune system. Macrophages can exist in different activation states, broadly categorized as pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. frontiersin.orgoncotarget.com The balance between these states is crucial for immune homeostasis and response to pathogens. frontiersin.orgnih.gov

Some studies suggest that thalidomide can influence macrophage polarization. For instance, thalidomide has been shown to inhibit the differentiation of M1 macrophages, leading to a decrease in pro-inflammatory cytokines. frontiersin.orgoncotarget.com This shift towards a more anti-inflammatory M2 phenotype can help in resolving inflammation. nih.gov

Regarding phagocytosis, the process by which macrophages engulf and digest cellular debris and pathogens, thalidomide has been observed to have varying effects. While some research indicates that thalidomide can reduce phagocytosis by polymorphonuclear leukocytes and monocytes, other studies in specific contexts, such as parasitic infections, have shown an increase in macrophage phagocytic activity. medkoo.comresearchgate.netnih.gov Specifically, in a study on Plasmodium berghei-infected mice, thalidomide treatment led to a 26.5% increase in the mean macrophage phagocytic index. nih.gov This suggests that the effect of thalidomide on phagocytosis may be context-dependent.

Regulation of B-cell Maturation and Antibody Production

The NF-κB signaling pathway plays a critical role in the maturation of B-cells, the immune cells responsible for producing antibodies. oncotarget.com Thalidomide and its analogs have been shown to modulate this pathway, which in turn can affect B-cell development and function. oncotarget.com The alternative NF-κB pathway, in particular, is essential for lymphoid development and B-cell maturation. oncotarget.com

While the direct effects of this compound on B-cell maturation and antibody production are not extensively detailed in the available literature, the known immunomodulatory properties of thalidomide suggest a potential influence. Thalidomide can co-stimulate primary human T cells, which play a crucial role in helping B-cells to produce antibodies. nih.govresearchgate.net By influencing T-cell cytokine production, thalidomide can indirectly regulate B-cell responses. nih.gov

Anti-Angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions like tumor growth. nih.govmdpi.com Thalidomide and its metabolites have demonstrated anti-angiogenic properties. medkoo.combiointerfaceresearch.com

Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation (e.g., in vitro assays)

In vitro studies using human endothelial cells have shown that thalidomide can directly inhibit several key steps in the angiogenic process. It has been observed to decrease the proliferation of endothelial cells. nih.govnih.gov For example, one study noted a dose-dependent decrease in endothelial cell proliferation with thalidomide treatment. nih.gov Another study on human intestinal microvascular endothelial cells (HIMEC) also found that thalidomide significantly inhibited their growth and proliferation. nih.govnih.gov

Endothelial cell migration is another crucial step in angiogenesis that is affected by thalidomide. nih.govresearchgate.net Studies have shown that thalidomide can inhibit the migration of endothelial cells, although the effect can sometimes be concentration-dependent. nih.govresearchgate.net

The formation of capillary-like structures, or tube formation, by endothelial cells is a hallmark of angiogenesis that can be modeled in vitro. nih.govplos.org Thalidomide has been shown to inhibit VEGF-induced tube formation in human umbilical vein endothelial cells (HUVECs). plos.org In one assay, thalidomide decreased the number of formed capillary tubes. nih.gov Similarly, in HIMEC, thalidomide significantly inhibited VEGF-induced tube formation. nih.govnih.gov

A metabolite of thalidomide, 5'-OH-thalidomide, has also been tested for its anti-angiogenic activity. In a rat aortic ring assay, 5'-OH-thalidomide demonstrated moderate anti-angiogenic activity at high concentrations. nih.gov

Downregulation of Pro-angiogenic Factors and Receptor Signaling (e.g., VEGF, FGF)

Thalidomide's anti-angiogenic effects are partly mediated by its ability to downregulate key pro-angiogenic factors and their signaling pathways. Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) are two of the most important drivers of angiogenesis. mdpi.comdrugbank.com

Thalidomide has been shown to inhibit the production and signaling of VEGF. biointerfaceresearch.comdrugbank.com It can inhibit the secretion of VEGF from cells and interfere with VEGF-induced signaling pathways. nih.govnih.gov For instance, thalidomide has been found to inhibit VEGF-induced Akt phosphorylation in HIMEC, a critical step in the signaling cascade that promotes endothelial cell survival and proliferation. nih.gov

Anti-Inflammatory Pathways and Cytokine Cascade Modulation

Thalidomide possesses well-documented anti-inflammatory properties, primarily through its modulation of cytokine production and key inflammatory signaling pathways. medkoo.comdrugbank.com

Modulation of NF-κB Signaling Pathways and Inflammasome Activation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. oncotarget.comamegroups.com Thalidomide has been shown to suppress the activation of NF-κB. drugbank.comamegroups.com This inhibition can occur through mechanisms such as preventing the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus where it would activate pro-inflammatory genes. amegroups.com By inhibiting NF-κB, thalidomide can reduce the expression of various inflammatory mediators. nih.govdrugbank.com

The inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β. nih.gov Thalidomide has been found to inhibit the activation of caspase-1. nih.gov This leads to a reduction in the secretion of caspase-1-dependent proteins, including pro-inflammatory cytokines. nih.gov It is suggested that a metabolite of thalidomide may be responsible for this activity, as the drug did not inhibit caspase-1 activity directly in in vitro assays. nih.gov

Table 1: Summary of In Vitro Effects of Thalidomide on Angiogenesis

Assay Type Cell Line Effect of Thalidomide Key Findings
Cell Proliferation Human Endothelial Cells Inhibition Dose-dependent decrease in cell number. nih.gov
Human Intestinal Microvascular Endothelial Cells (HIMEC) Inhibition Significant reduction in VEGF-induced growth and proliferation. nih.govnih.gov
Cell Migration Human Endothelial Cell Line EA.hy 926 Biphasic (Inhibition at higher concentration) Increased migration at 0.01 µM, decreased at 10 µM. nih.gov
Tube Formation Human Umbilical Vein Endothelial Cells (HUVEC) Inhibition Decreased VEGF-induced tube formation. plos.org
Human Intestinal Microvascular Endothelial Cells (HIMEC) Inhibition Significant reduction in VEGF-induced tube formation. nih.govnih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Thalidomide
5'-OH-thalidomide
Vascular Endothelial Growth Factor (VEGF)
Fibroblast Growth Factor (FGF)
Basic Fibroblast Growth Factor (bFGF)
Interleukin-1β (IL-1β)
IκBα

Inhibition of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6)

Thalidomide and its analogs are well-documented for their potent anti-inflammatory properties, which are largely attributed to their ability to suppress the production of pro-inflammatory cytokines. mdpi.comnih.gov The parent compound, thalidomide, selectively inhibits tumor necrosis factor-alpha (TNF-α) production in monocytes by enhancing the degradation of its mRNA. nih.gov This inhibitory action extends to other key inflammatory mediators, including interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.govwikipedia.org

The inhibitory mechanism is complex, involving the modulation of various signaling pathways. For instance, thalidomide has been shown to inhibit nuclear factor-kappa B (NF-κB) activity, a critical transcription factor for the expression of numerous pro-inflammatory genes, including TNF-α, IL-6, and IL-8. nih.govnih.gov This suppression of pro-inflammatory cytokines is a cornerstone of the therapeutic effects observed with thalidomide and its derivatives in various inflammatory conditions. frontiersin.orgresearchgate.net

Table 1: Effect of Thalidomide and its Analogs on Pro-inflammatory Cytokines

CompoundTarget CytokineEffectReferences
ThalidomideTNF-αInhibition nih.govnih.gov
ThalidomideIL-1βInhibition nih.govresearchgate.net
ThalidomideIL-6Inhibition nih.govwikipedia.org
Thalidomide AnalogsTNF-α, IL-1β, IL-6Inhibition mdpi.comnih.gov
Pomalidomide (B1683931)TNF-αPotent Inhibition mdpi.com

Upregulation of Anti-inflammatory Cytokines (e.g., IL-10)

In addition to suppressing pro-inflammatory cytokines, thalidomide and its derivatives also exert their immunomodulatory effects by upregulating anti-inflammatory cytokines, most notably Interleukin-10 (IL-10). nih.gov IL-10 is a key regulatory cytokine that plays a crucial role in suppressing inflammatory responses.

Identification of Novel Molecular Targets Beyond CRBN and Off-Target Pathway Analysis

The primary target of thalidomide and its immunomodulatory imide drug (IMiD) analogs is Cereblon (CRBN), a substrate receptor for the Cullin-ring 4 ubiquitin-ligase (CRL4) complex. oatext.comnih.govmdpi.com The binding of these drugs to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent degradation of various "neosubstrates". nih.govd-nb.info However, there is growing interest in identifying other potential molecular targets to fully understand the pleiotropic effects of these compounds and to explore new therapeutic avenues.

Chemical Proteomics and Affinity-Based Probe Methodologies for Target Deconvolution

Chemical proteomics has emerged as a powerful tool for the deconvolution of drug targets from phenotype-based discoveries. jst.go.jp This approach was instrumental in the initial identification of CRBN as the primary target of thalidomide. nih.govrsc.org The method involves immobilizing a drug derivative onto a matrix to capture its binding proteins from cell lysates. rsc.org

Affinity-based probes are another critical methodology for target identification. nih.gov These probes are designed with a photoaffinity label and an enrichment handle, allowing for covalent cross-linking to target proteins upon UV irradiation and subsequent purification for identification by mass spectrometry. nih.gov For instance, a probe derived from lenalidomide (B1683929), termed pLen, was developed to identify its cellular targets. nih.gov Such probes are invaluable for mapping direct drug-protein interactions and can reveal novel targets that may not be identified through other methods. nih.govepfl.ch The development of similar probes for "this compound" would be a logical step in elucidating its specific molecular interactions.

Phenotypic Screening and Deconvolution Strategies for Unbiased Target Discovery

Phenotypic screening is a powerful drug discovery paradigm that identifies compounds based on their observable effects in cellular or organismal models, without a priori knowledge of the molecular target. technologynetworks.comresearchgate.net This approach has been central to the discovery and development of novel thalidomide analogs. nih.gov It allows for the identification of compounds with novel mechanisms of action. technologynetworks.com

Table 2: Methodologies for Novel Target Identification of Thalidomide Analogs

MethodologyDescriptionKey ApplicationReferences
Chemical ProteomicsImmobilized drug derivative captures binding proteins from cell lysates.Initial identification of CRBN as the thalidomide target. nih.govjst.go.jprsc.org
Affinity-Based ProbesProbes with photoaffinity labels and enrichment handles for covalent capture and identification of targets.Identification of direct drug-protein interactions and novel targets. nih.govnih.govepfl.ch
Phenotypic ScreeningIdentifies compounds based on observable effects in biological systems without prior target knowledge.Discovery of novel thalidomide analogs and mechanisms of action. technologynetworks.comresearchgate.netnih.gov
Target DeconvolutionStrategies (e.g., genetic screens, computational methods) to identify the molecular targets responsible for a phenotype.Elucidating the mechanism of action of compounds identified through phenotypic screens. mdpi.comresearchgate.netnih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Thalidomide O C5 Oh

Influence of the O-C5-OH Moiety on CRBN Binding Affinity and Specificity

The defining feature of Thalidomide-O-C5-OH is the hydroxylated pentyl (-O-C5-OH) chain attached to the phthalimide (B116566) ring of the core thalidomide (B1683933) structure. This modification significantly influences the compound's binding to Cereblon (CRBN), a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. scispace.comresearchgate.net The interaction between thalidomide and its analogs with CRBN is primarily mediated by the glutarimide (B196013) ring, which fits into a hydrophobic pocket on the CRBN surface. mdpi.comchemrxiv.org However, modifications to the phthalimide ring, such as the addition of the O-C5-OH moiety, can modulate this binding and the subsequent biological activity. chemrxiv.org

The specificity of this compound for CRBN over other E3 ligases, such as VHL and MDM2, remains high, a characteristic largely dictated by the core thalidomide scaffold. vulcanchem.com The fundamental interaction of the glutarimide ring within the CRBN binding pocket is the primary determinant of this specificity. mdpi.comchemrxiv.org

Impact of Side Chain Modifications on Neo-Substrate Recruitment and Degradation Kinetics

The binding of thalidomide analogs to CRBN alters the substrate specificity of the E3 ligase, leading to the recruitment of "neo-substrates" for ubiquitination and subsequent proteasomal degradation. scispace.comnih.gov The nature of the substituent on the phthalimide ring plays a critical role in determining which neo-substrates are recruited and the efficiency of their degradation. chemrxiv.orgnih.gov

The O-C5-OH side chain in this compound influences the shape and chemical properties of the solvent-exposed surface of the CRBN-ligand complex. This altered surface then mediates new protein-protein interactions with specific neo-substrates. chemrxiv.orgnih.gov For example, studies have shown that 5-hydroxythalidomide (B1239145), a metabolite with a hydroxyl group on the phthalimide ring, exhibits a distinct neo-substrate profile compared to thalidomide, inducing the degradation of SALL4 but not IKZF1. nih.govresearchgate.net This highlights the profound impact of even small modifications at this position.

The degradation kinetics of neo-substrates are dependent on several factors, including the affinity of the ternary complex (CRBN-ligand-neosubstrate), the concentration of the CRBN ligase, and competition between different substrates for the limited pool of the ligase. broadinstitute.orgashpublications.org The O-C5-OH moiety can influence the stability and formation rate of the ternary complex, thereby affecting the degradation efficiency (DC50) and the maximum level of degradation (Dmax) for specific neo-substrates. nih.govresearchgate.net For instance, 5-hydroxythalidomide has been shown to degrade GSPT1 more effectively than other analogs. nih.gov

CompoundNeo-substrateDegradation Efficacy (DC50)Maximum Degradation (Dmax)Reference
5-hydroxythalidomideGSPT1130 nM72 ± 2% nih.gov
Compound 5GSPT11.6 nM (24h)>90% (24h) researchgate.net
Compound 5IKZF110 nM (24h)>90% (24h) researchgate.net

Stereochemical Effects of the C5-OH Group on Biological Activity and Target Engagement

The stereochemistry of the glutarimide ring is crucial for CRBN binding, with the (S)-enantiomer generally showing higher affinity. oup.com The conformation of the O-C5-OH linker, influenced by its length and flexibility, can affect how the entire molecule presents itself to the CRBN surface and potential neo-substrates. This can lead to stereospecific effects on the formation and stability of the ternary complex, ultimately influencing the degradation potency and selectivity. While specific studies on the stereochemical effects of the C5-OH group in this compound are not extensively detailed in the provided search results, the principle that stereochemistry plays a vital role in the activity of thalidomide analogs is well-established. nih.govpnas.org

Computational Chemistry Approaches for SAR and SMR Prediction

Computational methods are invaluable tools for elucidating the SAR and SMR of thalidomide analogs, including this compound. These approaches provide insights into the molecular interactions that govern binding and activity, guiding the design of new and more potent compounds.

Molecular Docking and Dynamics Simulations of Compound-CRBN Interactions

Molecular docking simulations are used to predict the binding pose of this compound within the CRBN binding pocket. nih.govnih.gov These simulations help to visualize how the glutarimide ring interacts with the key tryptophan residues and how the O-C5-OH moiety orients itself relative to the protein surface. mdpi.com

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity. mdpi.com For thalidomide analogs, a pharmacophore model would typically include features like hydrogen bond donors and acceptors, and hydrophobic regions, corresponding to the key interactions with CRBN. The O-C5-OH moiety would contribute a hydrogen bond donor feature to such a model.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netacs.org By analyzing a dataset of thalidomide analogs with varying side chains, QSAR models can predict the CRBN binding affinity or degradation potency of new, untested compounds like this compound. These models can help to identify the physicochemical properties of the side chain (e.g., size, lipophilicity, hydrogen bonding capacity) that are most important for activity.

In Silico Screening for New Thalidomide Analog Scaffolds

In silico screening, also known as virtual screening, involves computationally searching large libraries of chemical compounds to identify those that are likely to bind to a specific target, in this case, CRBN. explorationpub.com This can be done using either ligand-based methods, which search for compounds similar to known active molecules like thalidomide, or structure-based methods, which dock compounds into the CRBN binding site. nih.govmdpi.com These approaches can accelerate the discovery of novel scaffolds that can be functionalized with moieties like O-C5-OH to create new protein degraders with improved properties. nih.gov

Comparative Analysis with Other Thalidomide Analogs, IMiDs, and CELMoDs

The specific chemical entity, this compound, is a derivative of thalidomide designed as a functionalized building block. It incorporates a five-carbon chain terminating in a hydroxyl group, connected via an ether linkage to the thalidomide scaffold. This structure is primarily intended for use in the creation of Proteolysis-targeting chimeras (PROTACs), where it serves as the E3 ligase-binding handle. Its structure-activity relationship (SAR) and structure-mechanism relationship (SMR) are best understood by comparing it to its parent compound, thalidomide, other thalidomide analogs, immunomodulatory drugs (IMiDs), and the newer Cereblon E3 Ligase Modulator Drugs (CELMoDs).

The core mechanism for all these molecules involves binding to the Cereblon (CRBN) protein, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex. rsc.orgnih.gov The glutarimide moiety of thalidomide and its derivatives is critical for this interaction, inserting into a tryptophan-rich pocket in CRBN. rsc.orgnih.govbinasss.sa.cr Upon binding, these molecules act as "molecular glues," altering the substrate specificity of CRBN to recruit new proteins (neosubstrates) for ubiquitination and subsequent proteasomal degradation. rsc.orgrsc.org

Comparison with Thalidomide and its Analogs

Thalidomide itself is composed of a glutarimide and a phthalimide ring. rsc.org Its derivatives, lenalidomide (B1683929) and pomalidomide (B1683931), feature key structural modifications that enhance their potency and alter their neosubstrate profile. Lenalidomide has an amino group at the 4-position of its isoindolinone ring and lacks one of the phthalimide carbonyl groups, which improves its chemical stability and physicochemical properties. nih.govfrontiersin.org Pomalidomide also has an amino group at the 4-position but retains the phthalimide ring structure. nih.gov These modifications, particularly the C4 amino group, are thought to improve the degradation of key transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov

This compound, by comparison, is a thalidomide analog where the phthalimide ring is modified with a linker. The purpose of the -O-C5-OH linker is not to directly enhance neosubstrate degradation on its own, but to provide a reactive handle for conjugation to a ligand for a protein of interest, thereby creating a PROTAC. The length and composition of this linker are crucial for orienting the target protein and the E3 ligase for efficient ubiquitination.

Another relevant analog is 5-hydroxythalidomide, a major metabolite of thalidomide. The hydroxyl group in this molecule forms a water-mediated hydrogen bond with the H353 residue of CRBN, which strengthens its affinity for CRBN and increases the degradation of certain neosubstrates like SALL4. rsc.orgresearchgate.net This highlights that substitutions on the phthalimide ring can directly influence binding affinity and subsequent mechanistic activity.

CompoundKey Structural FeaturePrimary Mechanistic Consequence
ThalidomidePhthalimide and glutarimide rings nih.govBinds CRBN, baseline recruitment of neosubstrates nih.gov
LenalidomideAmino group at C4 of isoindolinone ring nih.govEnhanced degradation of IKZF1/IKZF3 compared to thalidomide nih.govnih.gov
PomalidomideAmino group at C4 of phthalimide ring nih.govMore potent degradation of IKZF1/IKZF3 than lenalidomide nih.gov
5-HydroxythalidomideHydroxyl group on phthalimide ring rsc.orgStrengthened CRBN affinity, enhanced SALL4 degradation rsc.orgresearchgate.net
This compoundAlkoxy linker (-O-C5-OH) on phthalimide ring frontiersin.orgServes as an attachment point for PROTAC synthesis frontiersin.org

Comparison with Immunomodulatory Drugs (IMiDs)

The class of IMiDs includes thalidomide, lenalidomide, and pomalidomide. While they share the same core mechanism of CRBN binding, their structural differences lead to varied clinical and cellular effects. nih.gov All three bind to CRBN with similar affinities, having dissociation constants in the range of ~250 nM. nih.gov However, lenalidomide and pomalidomide are significantly more effective at inducing the degradation of the transcription factors Ikaros and Aiolos than thalidomide. nih.govmdpi.com This difference is attributed to the solvent-exposed C4 amino group on lenalidomide and pomalidomide, which is believed to enable more favorable interactions for the recruitment of these specific neosubstrates. nih.govnih.gov

This compound, as a tool compound, does not have the intrinsic, optimized immunomodulatory activity of lenalidomide or pomalidomide. Its function is entirely dependent on the protein-of-interest ligand it is paired with in a PROTAC. The linker itself can influence the stability and conformation of the ternary complex (CRBN-PROTAC-Target), which is a key determinant of degradation efficiency.

Comparison with Cereblon E3 Ligase Modulator Drugs (CELMoDs)

CELMoDs, such as iberdomide (B608038) (CC-220) and avadomide (B1662804) (CC-122), are a newer generation of CRBN modulators designed for higher potency. nih.govashpublications.org Structurally, they are more complex than IMiDs, featuring moieties that allow for additional interactions with the CRBN surface outside the core thalidomide-binding pocket. rsc.orgresearchgate.net For instance, iberdomide's phenyl and morpholine (B109124) moieties contribute to a significantly higher binding affinity for CRBN—reportedly 20-fold higher than that of lenalidomide or pomalidomide. rsc.orgnih.gov

This enhanced affinity allows CELMoDs to be effective at lower concentrations and potentially overcome resistance to IMiDs that may arise from reduced CRBN expression. nih.govashpublications.org The mechanism of CELMoDs involves inducing a conformational change in CRBN, shifting it from an 'open' to a 'closed' state, which is more efficient for neosubstrate recruitment. multiplemyelomahub.com At saturating concentrations, pomalidomide induces a closed conformation in about 20% of CRBN, whereas iberdomide achieves this in 50% of CRBN. multiplemyelomahub.com This leads to more efficient and potent degradation of Ikaros and Aiolos. nih.gov

Avadomide is another CELMoD that replaces the phthalimide moiety of thalidomide with a quinazoline (B50416) nucleus, demonstrating that significant structural changes can be made while retaining the core CRBN-modulating function. mdpi.comresearchgate.net

This compound lacks the sophisticated structural additions of CELMoDs that enhance CRBN binding affinity and allosteric modulation. Its binding characteristics are expected to be similar to the parent thalidomide molecule. Therefore, a PROTAC built with this compound would likely require higher concentrations to achieve the same level of CRBN engagement as a PROTAC built with a CELMoD-based ligand.

Compound ClassExample CompoundRelative CRBN Binding AffinityKey Mechanistic Feature
IMiDPomalidomideModerate (~250 nM Kd) nih.govDegrades IKZF1/3 via C4-amino group interaction nih.govnih.gov
CELMoDIberdomideHigh (20x > Pomalidomide) nih.govEnhanced binding and allosteric modulation of CRBN for more efficient neosubstrate degradation nih.govmultiplemyelomahub.com
Thalidomide Analog (PROTAC Handle)This compoundModerate (similar to Thalidomide)Functions as a linkerable CRBN binder for PROTACs; activity is dependent on the linked target ligand frontiersin.org

Preclinical Pharmacodynamic Characterization and Mechanistic Efficacy Investigations

In vitro Cellular Efficacy Models

There is a lack of published research specifically investigating the effects of Thalidomide-O-C5-OH in in vitro cellular models.

No specific data from cell viability assays (such as MTT or MTS assays), proliferation studies, or apoptosis induction experiments (e.g., Annexin V staining, caspase activation assays) for this compound are available in the public domain. Research on the parent compound, thalidomide (B1683933), has demonstrated varied effects on cell viability and apoptosis depending on the cell type and context, but these findings cannot be directly attributed to the this compound derivative without specific experimental evidence.

Similarly, there are no available studies that have analyzed the impact of this compound on cell cycle progression or its potential to induce senescence in cell lines.

The immunomodulatory properties of thalidomide are well-documented, with effects on cytokine production and T-cell function. However, functional assays specifically characterizing the influence of this compound on immune cell modulation and activation have not been reported.

High-content screening data for this compound, which would provide insights into its effects on various cellular phenotypes, is not publicly available.

In vivo Proof-of-Concept Studies in Mechanistic Animal Models

There is no evidence of in vivo studies conducted to establish proof-of-concept for the mechanistic efficacy of this compound in animal models.

As this compound is a precursor for PROTACs, its primary role in a completed PROTAC molecule would be to engage the E3 ubiquitin ligase cereblon (CRBN). However, studies assessing the direct target engagement of unbound this compound or its effect on the degradation of neo-substrates in animal tissues are not available. Research in this area has focused on the complete PROTAC molecules rather than their individual components.

Evaluation of Mechanistic Biomarkers and Pathway Modulation in Preclinical Systems

Detailed information regarding the specific mechanistic biomarkers and pathway modulation of this compound is not extensively available in publicly accessible research. However, based on the known mechanisms of its parent compound, thalidomide, it is hypothesized that this compound would exhibit similar effects on key biological pathways. Thalidomide is known to exert its effects through the modulation of cytokines, particularly by inhibiting the production of tumor necrosis factor-alpha (TNF-α). researchgate.net This inhibition is a key aspect of its anti-inflammatory and immunomodulatory properties. researchgate.netnih.gov

Furthermore, thalidomide's mechanism of action involves the E3 ubiquitin ligase complex containing Cereblon (CRBN). The binding of thalidomide and its analogs to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent degradation of specific proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. This targeted protein degradation is central to the anti-tumor activity of thalidomide-related compounds. It is plausible that this compound would also engage this CRBN-E3 ligase pathway, and potential biomarkers for its activity could include the downstream targets of this complex.

Elucidation of in vivo Biological Pathways Affected by the Compound using Omics Technologies

Specific "omics" studies (such as genomics, proteomics, or metabolomics) dedicated to elucidating the in vivo biological pathways affected by this compound have not been identified in the available literature. Research on thalidomide, however, has shown alterations in gene expression profiles related to angiogenesis and inflammation. researchgate.net For instance, thalidomide has been shown to downregulate the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF). nih.gov It is anticipated that comprehensive omics analyses of systems treated with this compound would reveal similar modulations in pathways associated with immune response, cell adhesion, and blood vessel development.

Investigations of Compound Activity in Disease-Relevant Animal Models (Mechanistic Focus)

Combination Strategies with Other Therapeutic Agents (Preclinical Mechanistic Rationale)

Synergistic Effects in Cellular Models and in vivo Mechanistic Combinations

The preclinical rationale for combination strategies involving thalidomide analogs is well-established. nih.gov Thalidomide has shown synergistic effects when combined with various chemotherapeutic agents. nih.govnih.gov For example, in preclinical models of cervical cancer, the combination of thalidomide and cisplatin (B142131) resulted in synergistic suppression of tumor cell viability and induction of apoptosis. nih.gov This synergy is often attributed to the multi-faceted mechanism of action of thalidomide, which can complement the cytotoxic effects of traditional chemotherapy. It is hypothesized that this compound, due to its structural similarity to thalidomide, would also exhibit synergistic anti-cancer activity when combined with other therapeutic agents in cellular and in vivo models.

Mechanistic Basis for Combination Efficacy and Pathway Crosstalk

The mechanistic basis for the efficacy of thalidomide in combination therapies often involves the targeting of multiple, complementary signaling pathways. nih.gov For instance, the combination of thalidomide and cisplatin has been shown to synergistically inactivate the PI3K/AKT and JAK1/STAT3 signaling pathways in cervical cancer cells. nih.gov These pathways are crucial for cell survival, proliferation, and inflammation. By inhibiting these pathways, thalidomide can potentiate the effects of other anti-cancer drugs. The anti-angiogenic and immunomodulatory properties of thalidomide also contribute to its effectiveness in combination regimens by altering the tumor microenvironment to be less conducive to tumor growth and more susceptible to other treatments. nih.gov It is anticipated that this compound would operate through similar mechanisms, making it a candidate for combination therapies targeting various cancers and inflammatory conditions.

Advanced Methodologies and Techniques Employed in Thalidomide Analog Research

Biophysical Characterization Techniques for Protein-Ligand and Protein-Protein Interactions

The successful formation of a stable ternary complex (E3 ligase-PROTAC-Target Protein) is the cornerstone of PROTAC efficacy. Biophysical techniques are essential for quantifying the binding affinities and thermodynamics of these interactions. For a PROTAC utilizing Thalidomide-O-C5-OH, these methods would be used to measure its direct binding to CRBN and the subsequent interactions of the entire PROTAC with the target protein.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). In the context of this compound, ITC would be used to measure its binding affinity to the CRBN protein, a critical parameter for ensuring potent E3 ligase recruitment.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte (e.g., a PROTAC) to a ligand immobilized on a sensor surface (e.g., the CRBN protein or the target protein). It provides real-time data on the association and dissociation rates of the interaction, from which the binding affinity (KD) can be calculated.

MicroScale Thermophoresis (MST): MST measures the directed movement of molecules along a temperature gradient, which is influenced by their size, charge, and hydration shell. This technique can detect binding events by observing changes in the thermophoretic movement of a fluorescently labeled molecule upon interaction with a binding partner. It is highly sensitive and requires only small amounts of sample.

While these techniques are standard in PROTAC development, specific published data tables detailing the ITC, SPR, or MST results for the isolated this compound building block are not available.

High-Throughput Screening (HTS) Methodologies for Analog Discovery and Lead Optimization

High-Throughput Screening (HTS) allows for the rapid testing of thousands or even millions of compounds to identify "hits" that exhibit a desired biological activity. In the realm of thalidomide (B1683933) analogs and PROTACs, HTS is pivotal for both discovering novel E3 ligase ligands and optimizing the linkers and target-binding moieties.

A screening campaign could involve libraries of thalidomide derivatives to identify new CRBN binders or libraries of PROTACs with varying linkers (like the C5 chain in this compound) to find the optimal length and composition for inducing degradation of a specific target. The output of such screens is typically a set of "hit" compounds that are then subjected to more detailed analysis.

Advanced Imaging Techniques for Cellular Localization, Target Dynamics, and Subcellular Event Monitoring

Visualizing the fate of a PROTAC and its target protein within a cell is crucial for confirming its mechanism of action. Advanced imaging techniques provide spatio-temporal information on these processes.

Confocal Microscopy: This technique uses a pinhole to eliminate out-of-focus light, allowing for the generation of high-resolution, 3D images of cells. By tagging the target protein with a fluorescent marker (e.g., GFP), researchers can visualize its degradation in response to treatment with a PROTAC.

Fluorescence Resonance Energy Transfer (FRET): FRET-based biosensors can be used to monitor the formation of the ternary complex in live cells. By placing two different fluorophores on the target protein and the E3 ligase, a FRET signal will be generated only when the PROTAC brings them into close proximity.

Genetic Perturbation Approaches for Validating Target Dependence and Resistance Mechanisms

To ensure that the observed biological effect of a PROTAC is indeed due to the degradation of the intended target, genetic perturbation techniques are employed.

CRISPR/Cas9-based Screens: The CRISPR/Cas9 system can be used to systematically knock out genes in a cell population. By treating these cells with a PROTAC, researchers can identify which genes, when knocked out, confer resistance to the degrader. A key control is to knock out the gene for the E3 ligase (e.g., CRBN). Cells lacking CRBN should be resistant to a this compound-based PROTAC, confirming its dependence on this ligase.

RNA interference (RNAi): Similar to CRISPR, RNAi can be used to silence the expression of specific genes. RNAi screens can also be employed to validate the on-target effects of a PROTAC and uncover potential resistance mechanisms.

Omics Technologies for Comprehensive Biological Profiling and Pathway Mapping

The degradation of a target protein can have wide-ranging effects on cellular biology. Omics technologies provide a global view of these changes.

Genomics and Transcriptomics: By analyzing changes in gene expression (using techniques like RNA-Seq) following PROTAC treatment, researchers can understand the downstream consequences of degrading the target protein and identify affected cellular pathways.

Metabolomics and Lipidomics: These approaches profile the levels of small-molecule metabolites and lipids, respectively. They can reveal how the degradation of a target protein, particularly an enzyme or a regulator of metabolic pathways, alters the metabolic state of the cell.

Structural Biology Techniques for Mechanistic Insights

The ultimate goal for understanding PROTAC function is to visualize the ternary complex at an atomic level. Structural biology provides these invaluable insights.

X-ray Crystallography: This technique requires the formation of a protein crystal. If a crystal of the ternary complex (CRBN-PROTAC-Target Protein) can be grown, X-ray diffraction can be used to determine the precise 3D structure of the complex, revealing the key molecular interactions that stabilize it.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a powerful technique for determining the structure of large protein complexes in a near-native state. It has become increasingly important for studying challenging systems that are difficult to crystallize, including many PROTAC ternary complexes.

Structural studies of thalidomide derivatives have been crucial in understanding how they mediate the recruitment of neosubstrates to CRBN. For a PROTAC containing this compound, a high-resolution structure would elucidate the exact conformation of the linker and the binding interfaces, providing a rational basis for future design and optimization.

Future Directions and Emerging Research Avenues for Thalidomide O C5 Oh and Next Generation Imids

Exploration of Additional Therapeutic Applications Based on Comprehensive Mechanistic Insights

The discovery that thalidomide (B1683933) and its analogs exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, has revolutionized our understanding of their mechanism of action. nih.govrsc.orgnih.gov This binding event modulates the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not typically targeted by the native CRBN complex. rsc.orgportlandpress.comnih.gov

Initially, the key neosubstrates identified were the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), explaining the potent anti-myeloma activity of IMiDs like lenalidomide (B1683929) and pomalidomide (B1683931). rsc.orgjst.go.jp However, ongoing research continues to uncover a wider range of neosubstrates, each opening doors to new therapeutic possibilities. For instance, the degradation of casein kinase 1 alpha (CK1α) by lenalidomide is linked to its efficacy in myelodysplastic syndromes with a 5q deletion. jst.go.jpjst.go.jp

Future research is focused on a deeper, more comprehensive mapping of the full spectrum of neosubstrates targeted by different thalidomide analogs. By understanding how subtle modifications to the thalidomide scaffold alter neosubstrate specificity, researchers can design novel IMiDs to target proteins previously considered "undruggable," such as transcription factors and scaffolding proteins implicated in a variety of diseases beyond cancer, including autoimmune disorders and neurodegenerative diseases. nih.govjst.go.jpfrontiersin.org

Design of Targeted Protein Degraders (PROTACs and Molecular Glues) Utilizing the Thalidomide-O-C5-OH Scaffold

The thalidomide scaffold is a workhorse in the field of targeted protein degradation (TPD), primarily through the development of Proteolysis Targeting Chimeras (PROTACs). frontiersin.orgresearchgate.net PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.govmedchemexpress.com

Derivatives like this compound are pivotal in this context. The carboxylic acid group serves as a versatile attachment point for the linker, allowing for the conjugation of a POI-binding ligand. The thalidomide portion of the resulting PROTAC molecule serves to recruit the CRBN E3 ligase. sigmaaldrich.com This induced proximity between the POI and the E3 ligase leads to the ubiquitination and degradation of the target protein. nih.gov

The linker itself—its length, composition, and attachment point on the thalidomide ring (e.g., the C4 or C5 position)—is a critical determinant of the resulting PROTAC's efficacy and selectivity. nih.govbiorxiv.org Research has shown that modifications at the C5 position of the phthalimide (B116566) ring can reduce the off-target degradation of endogenous zinc-finger proteins sometimes seen with pomalidomide-based PROTACs, thereby enhancing the therapeutic window. nih.govnih.gov

Beyond PROTACs, the thalidomide scaffold is central to the rational design of new "molecular glues." researchgate.netarvinas.com Unlike the larger PROTAC molecules, molecular glues are smaller compounds that induce or stabilize the interaction between an E3 ligase and a neosubstrate. nih.govbiocompare.com Next-generation Cereblon E3 Ligase Modulators (CELMoDs), such as iberdomide (B608038) and mezigdomide, are examples of highly potent molecular glues developed from the thalidomide template. mdpi.commdpi.com These agents show enhanced binding affinity for CRBN and can overcome resistance to earlier-generation IMiDs. mdpi.commdpi.com

Table 1: Examples of PROTACs Utilizing the Thalidomide Scaffold
PROTAC NameTarget Protein (POI)E3 Ligase RecruiterDisease AreaKey Finding
ARV-110Androgen Receptor (AR)Thalidomide AnalogProstate CancerFirst CRBN-based PROTAC to enter clinical trials, demonstrating proof-of-concept for the modality. nih.govarvinas.com
ARV-471 (Vepdegestrant)Estrogen Receptor (ER)Thalidomide AnalogBreast CancerEntered clinical trials, showing potent ER degradation. nih.govarvinas.com
ARV-825BRD4PomalidomideLeukemia/LymphomaEffectively degrades BRD4 protein in Burkitt's lymphoma cells. nih.gov
SD-36STAT3Pomalidomide/LenalidomideLeukemia/LymphomaIdentified as a potent and selective STAT3 degrader in preclinical models. nih.gov

Development of Advanced Delivery Systems for Enhanced Mechanistic Efficacy and Tissue Targeting

A significant challenge in the development of thalidomide-based degraders, particularly PROTACs, is achieving optimal pharmacokinetic and pharmacodynamic properties. Their larger size and complex chemical nature can lead to issues with cell permeability and tissue distribution. wisc.edu

Future research is heavily invested in creating advanced delivery systems to overcome these hurdles. Strategies being explored include:

Nanoparticle Encapsulation: Loading PROTACs into lipid nanoparticles or polymeric micelles to improve solubility, stability, and circulation time, while potentially enabling passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Antibody-Drug Conjugates (ADCs): Developing "AbTACs" (antibody-based PROTACs) where a PROTAC is conjugated to a monoclonal antibody that targets a specific cell-surface antigen. nih.gov This approach promises highly specific delivery of the degrader molecule to the desired cell type, minimizing systemic exposure and off-target effects.

Tissue-Specific PROTACs: Designing PROTACs that are preferentially taken up or activated in specific tissues. This could involve conjugating the degrader to a moiety that binds to a transporter expressed on target tissues or designing molecules that are metabolized into their active form only in certain organs.

These advanced delivery systems aim to increase the concentration of the therapeutic agent at the site of action, thereby enhancing its efficacy and reducing the potential for systemic toxicity.

Elucidation of Molecular Mechanisms of Resistance and Strategies to Overcome Them in Preclinical Models

As with any targeted therapy, acquired resistance is a major clinical challenge for IMiDs and PROTACs. frontiersin.orgnih.gov Understanding the molecular basis of resistance is crucial for developing next-generation agents and combination strategies. Preclinical studies have identified several key mechanisms:

Mutations or Downregulation of CRBN: Since CRBN is essential for the drug's mechanism, mutations in the drug-binding pocket or decreased expression of the CRBN protein can render cells insensitive to thalidomide-based degraders. mdpi.comhaematologica.org

Alterations in the Ubiquitin-Proteasome System (UPS): Changes in other components of the E3 ligase complex (e.g., DDB1, CUL4) or in downstream elements of the UPS can impair the degradation process. frontiersin.org

Target-Mediated Resistance: Mutations in the protein of interest that prevent the binding of the PROTAC's warhead can lead to resistance. frontiersin.orgnih.gov

Upregulation of Efflux Pumps: Increased expression of drug efflux pumps can reduce the intracellular concentration of the degrader.

Strategies to overcome resistance are a key focus of ongoing research. The development of next-generation CELMoDs with higher binding affinity for CRBN may overcome resistance caused by low CRBN expression. mdpi.com For PROTACs, a promising strategy is to develop degraders that recruit different E3 ligases, such as VHL (von Hippel-Lindau). nih.govmedchemexpress.com If a tumor develops resistance to a CRBN-based PROTAC, a VHL-based PROTAC targeting the same protein could still be effective. Combination therapies that co-target resistance pathways are also being actively explored in preclinical models. haematologica.orgtandfonline.com

Application of Artificial Intelligence and Machine Learning in IMiD Research, Design, and Target Prediction

The complexity of designing effective and selective protein degraders presents a perfect opportunity for the application of Artificial Intelligence (AI) and Machine Learning (ML). These computational tools are being increasingly used to accelerate the discovery and optimization process. haematologica.org

Key applications include:

Predicting Ternary Complex Formation: ML models can be trained on structural and biophysical data to predict the likelihood that a given PROTAC will successfully induce a stable and productive ternary complex (POI-PROTAC-E3 ligase).

Optimizing Linker Design: AI algorithms can explore vast chemical spaces to design linkers with optimal length, rigidity, and vectoral properties to facilitate efficient ubiquitination.

Identifying New Neosubstrates: By analyzing protein structures and sequences, ML can predict new potential neosubstrates for existing or novel molecular glues, thereby identifying new therapeutic targets. portlandpress.com

De Novo Design: Generative AI models can design entirely new PROTACs or molecular glues with desired properties, such as high potency, selectivity, and favorable drug-like characteristics.

By integrating AI and ML into the research pipeline, scientists can reduce the number of compounds that need to be synthesized and tested, significantly shortening the timeline and cost of drug development. haematologica.org

Translational Research Strategies for Bringing Mechanistic Insights to Preclinical Development (excluding clinical trials)

Translating fundamental mechanistic discoveries into robust preclinical development programs is a critical step in the drug discovery pipeline. For thalidomide-based degraders, this involves several key strategies:

Development of Robust Biomarkers: Identifying and validating pharmacodynamic biomarkers is essential. For a PROTAC, this means developing reliable assays (e.g., targeted mass spectrometry, advanced immunoassays) to measure the degradation of the target protein in animal models and patient-derived tissues. This provides direct evidence that the drug is engaging its target as intended. nih.gov

Advanced Preclinical Models: Utilizing sophisticated preclinical models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), allows for the evaluation of degraders in a more clinically relevant context. These models can help predict efficacy and investigate mechanisms of acquired resistance.

Orthogonal Target Validation: Combining protein degradation with other techniques, such as CRISPR-based gene knockout, can validate that the therapeutic effect is indeed due to the loss of the target protein's function.

Systematic Off-Target Profiling: Employing unbiased proteomics to screen for unintended degradation of other proteins is crucial for assessing the safety profile of a new degrader. nih.govnih.gov High-throughput screening platforms can now assess off-target effects across a wide range of proteins. nih.gov

Q & A

Q. What biomarkers are critical for translating preclinical findings to clinical trials?

  • Methodology : Prioritize biomarkers validated in thalidomide trials, such as serum paraprotein reduction (>50%) and bone marrow plasma cell counts. Incorporate VEGF and TNF-α levels as pharmacodynamic markers. Use patient-derived xenograft (PDX) models to correlate preclinical efficacy with clinical response rates .

Key Considerations

  • Data Contradictions : Address discrepancies in anti-angiogenic activity by comparing microvascular density (MVD) measurements in preclinical vs. clinical samples .
  • Ethical Compliance : For in vivo studies, follow institutional animal care protocols (IACUC) and declare conflicts of interest per ICMJE guidelines .
  • Literature Review : Use tools like SciFinder or Reaxys to track structural analogs (e.g., Thalidomide-O-C6-acid) and their reported bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.